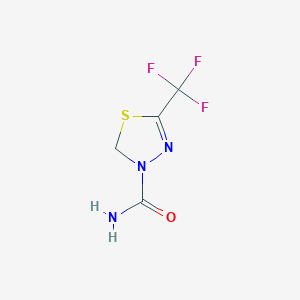
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide is a compound known for its potential antitumor properties. It is an acridine derivative that has shown high activity against solid tumors in preclinical studies . This compound is of significant interest in the field of medicinal chemistry due to its dual mode of action involving topoisomerases I and II .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide involves several steps. One common method includes the cyclization of a precursor compound in the presence of a Lewis acid in an organic solvent . The process can be summarized as follows:
Cyclization: A compound of formula (II) is cyclized using a Lewis acid in an organic solvent to obtain a compound of formula (III).
Amidation: The compound of formula (III) is treated with a primary alkylamine to form the desired acridine carboxamide.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can modify the acridine ring or the amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as N-oxide derivatives, reduced acridine compounds, and substituted acridine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of acridine derivatives in various chemical reactions.
Medicine: It is being investigated as a potential antitumor agent due to its cytotoxic effects on cancer cells.
Wirkmechanismus
The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of topoisomerases I and II. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death . The dual inhibition of topoisomerases I and II is a unique feature that enhances its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amsacrine: Another acridine derivative with antitumor properties.
Idarubicin: An anthracycline antibiotic used in cancer treatment.
Daunorubicin: Similar to idarubicin, used in chemotherapy.
Paclitaxel: A well-known anticancer drug that stabilizes microtubules.
Uniqueness
N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide is unique due to its dual inhibition of topoisomerases I and II, which is not commonly observed in other similar compounds. This dual mode of action makes it a promising candidate for overcoming multidrug resistance in cancer therapy .
Eigenschaften
CAS-Nummer |
89459-42-7 |
|---|---|
Molekularformel |
C19H22N4O |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-9-(methylamino)acridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-20-17-13-7-4-5-10-16(13)22-18-14(17)8-6-9-15(18)19(24)21-11-12-23(2)3/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,24) |
InChI-Schlüssel |
CBVKULYLFMNGTC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C=CC=C(C2=NC3=CC=CC=C31)C(=O)NCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)





![N,N-Dimethyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)oxy]ethan-1-amine](/img/structure/B12911703.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-[1,1'-biphenyl]-2-yl-N-methyl-](/img/structure/B12911705.png)

![3(2H)-Pyridazinone, 6-[2-(diethylamino)ethoxy]-2-methyl-](/img/structure/B12911710.png)


